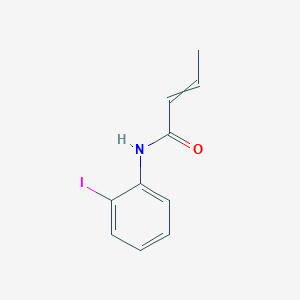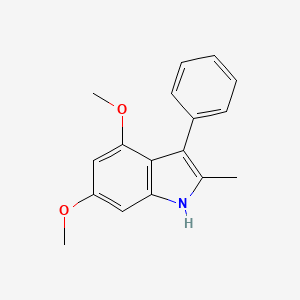
1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique substitution pattern, which includes methoxy groups at the 4 and 6 positions, a methyl group at the 2 position, and a phenyl group at the 3 position. These substitutions can significantly influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxyindole and appropriate phenyl and methyl substituents.
Reaction Conditions: The key steps often involve electrophilic aromatic substitution reactions, where the indole ring is functionalized with the desired substituents
Industrial Production: Industrial production methods may involve optimizing these synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the indole ring can be replaced or modified. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound’s biological activities are studied for potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research into its pharmacological effects can lead to the development of new drugs targeting specific diseases.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, influencing their activity. For example, it may interact with cellular proteins involved in signal transduction or metabolic pathways.
Pathways Involved: The pathways affected by the compound can include those related to cell growth, apoptosis, and inflammation. Its effects on these pathways can lead to therapeutic outcomes such as tumor suppression or reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- can be compared with other indole derivatives:
Similar Compounds: Examples include 1H-Indole, 4-methyl-2-phenyl-, and 1H-Indole, 3-methyl-. These compounds share the indole core structure but differ in their substitution patterns.
Uniqueness: The unique substitution pattern of 1H-Indole, 4,6-dimethoxy-2-methyl-3-phenyl- imparts distinct chemical and biological properties. For instance, the presence of methoxy groups can enhance its solubility and reactivity, while the phenyl group can influence its binding affinity to biological targets.
Eigenschaften
CAS-Nummer |
845548-59-6 |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
4,6-dimethoxy-2-methyl-3-phenyl-1H-indole |
InChI |
InChI=1S/C17H17NO2/c1-11-16(12-7-5-4-6-8-12)17-14(18-11)9-13(19-2)10-15(17)20-3/h4-10,18H,1-3H3 |
InChI-Schlüssel |
FFJPYDMNNDEJFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1)C=C(C=C2OC)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


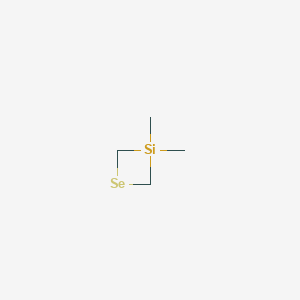
![N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14197558.png)
![5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde](/img/structure/B14197560.png)
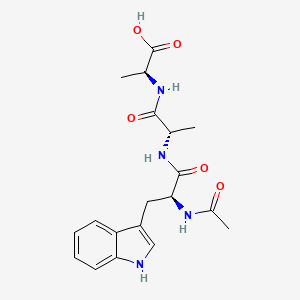
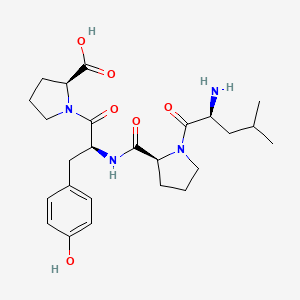

![1-[3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-phenyl]-ethanone](/img/structure/B14197583.png)
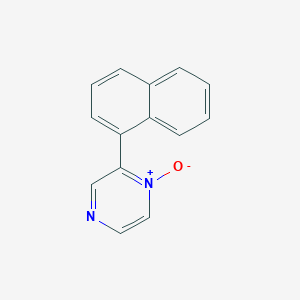
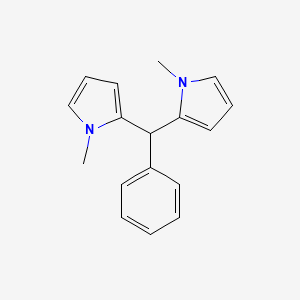
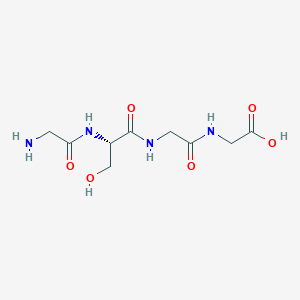


![Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-](/img/structure/B14197615.png)
